3-Bromo-6,7-dihydro-2-methyl-8-trifluoromethyl-5H-cyclopenta-[E]-pyrimidine-[3,2-B]-pyrazole
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Overview
Description
3-Bromo-6,7-dihydro-2-methyl-8-trifluoromethyl-5H-cyclopenta-[E]-pyrimidine-[3,2-B]-pyrazole is a complex organic compound with a unique structure that includes bromine, trifluoromethyl, and pyrazole groups
Preparation Methods
The synthesis of 3-Bromo-6,7-dihydro-2-methyl-8-trifluoromethyl-5H-cyclopenta-[E]-pyrimidine-[3,2-B]-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a diketone.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Cyclization: The final step involves cyclization to form the desired cyclopenta-pyrimidine structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
3-Bromo-6,7-dihydro-2-methyl-8-trifluoromethyl-5H-cyclopenta-[E]-pyrimidine-[3,2-B]-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols, forming new derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Scientific Research Applications
3-Bromo-6,7-dihydro-2-methyl-8-trifluoromethyl-5H-cyclopenta-[E]-pyrimidine-[3,2-B]-pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biological research to study its effects on various biological pathways and its potential as a biochemical probe.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-6,7-dihydro-2-methyl-8-trifluoromethyl-5H-cyclopenta-[E]-pyrimidine-[3,2-B]-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, further influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other trifluoromethylated pyrazoles and brominated pyrimidines. Compared to these compounds, 3-Bromo-6,7-dihydro-2-methyl-8-trifluoromethyl-5H-cyclopenta-[E]-pyrimidine-[3,2-B]-pyrazole is unique due to its combined structural features, which confer distinct chemical and biological properties. Some similar compounds are:
- 3-Bromo-2-methyl-5-trifluoromethylpyrazole
- 6,7-Dihydro-2-methyl-8-trifluoromethylpyrimidine
- 5H-Cyclopenta-[E]-pyrimidine derivatives
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C11H9BrF3N3 |
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Molecular Weight |
320.11 g/mol |
IUPAC Name |
10-bromo-11-methyl-2-(trifluoromethyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene |
InChI |
InChI=1S/C11H9BrF3N3/c1-5-8(12)10-16-7-4-2-3-6(7)9(11(13,14)15)18(10)17-5/h2-4H2,1H3 |
InChI Key |
GTMSCPXXTABHJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C3CCCC3=NC2=C1Br)C(F)(F)F |
Origin of Product |
United States |
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